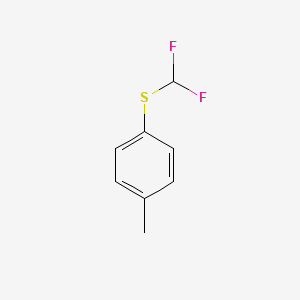
4-(Difluoromethylthio)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of a difluoromethylthio group attached to a toluene ring, which imparts distinct chemical and physical properties to the molecule.
準備方法
The synthesis of 4-(Difluoromethylthio)toluene typically involves difluoromethylation processes. One common method includes the reaction of aliphatic thiols with difluorocarbene reagents. The reaction conditions often involve the use of bases such as potassium hydroxide and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4-(Difluoromethylthio)toluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-(Difluoromethylthio)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Difluoromethylthio)toluene involves its ability to act as a hydrogen-bond donor due to the presence of the difluoromethylthio group. This property allows it to interact with various molecular targets, including proteins and enzymes, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and other non-covalent interactions .
類似化合物との比較
4-(Difluoromethylthio)toluene can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)toluene: This compound has a trifluoromethylthio group instead of a difluoromethylthio group, which imparts different chemical properties.
4-(Methylthio)toluene: This compound has a methylthio group, which lacks the fluorine atoms, resulting in different reactivity and properties.
The uniqueness of this compound lies in its difluoromethylthio group, which provides a balance of lipophilicity and hydrogen-bonding ability, making it a valuable compound in various research applications .
特性
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














